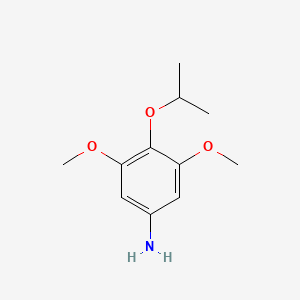

4-Isopropoxy-3,5-dimethoxyaniline

Beschreibung

4-Chloro-2,5-dimethoxyaniline (CAS 6358-64-1) is a halogenated aniline derivative with methoxy groups at positions 2 and 5 and a chlorine substituent at position 4. It is a key intermediate in organic synthesis, particularly in the production of dyes, pigments, and pharmaceuticals.

Eigenschaften

Molekularformel |

C11H17NO3 |

|---|---|

Molekulargewicht |

211.26 g/mol |

IUPAC-Name |

3,5-dimethoxy-4-propan-2-yloxyaniline |

InChI |

InChI=1S/C11H17NO3/c1-7(2)15-11-9(13-3)5-8(12)6-10(11)14-4/h5-7H,12H2,1-4H3 |

InChI-Schlüssel |

SGVJJOYSUSYMSZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=C(C=C(C=C1OC)N)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3,5-dimethoxyaniline typically involves the nucleophilic substitution of an appropriate precursor. One common method is the reaction of 3,5-dimethoxyaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for 4-Isopropoxy-3,5-dimethoxyaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Isopropoxy-3,5-dimethoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Isopropoxy-3,5-dimethoxyaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-Isopropoxy-3,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence reactivity, solubility, and applications. Below is a comparative analysis:

a) 2,5-Dimethoxyaniline (No Chlorine Substituent)

- Molecular Weight : 153.18 g/mol .

- Solubility: Higher aqueous solubility compared to CDMA due to the absence of chlorine. Solubility in methanol at 298 K: 0.12 mol/kg (vs. 0.09 mol/kg for CDMA) .

- Applications : Primarily used in pharmaceutical intermediates and sensor materials (e.g., humidity-sensitive composites with WO₃) .

b) 4-Bromo-2,5-dimethoxyaniline

- Molecular Weight : 246.08 g/mol (Br increases molecular mass vs. Cl) .

- Reactivity : Bromine’s lower electronegativity compared to chlorine may alter reaction kinetics in cross-coupling reactions.

- Applications: Potential use in halogen-specific pharmaceuticals or agrochemicals.

c) 4-Hydroxy-3,5-dimethoxyaniline (Syringaldehyde Derivatives)

- Key Feature : Hydroxyl group at position 4 instead of chlorine.

- Applications: Investigated in anticancer drug analogs (e.g., indanocine derivatives) .

Environmental and Regulatory Profiles

Data Tables

Research Findings

- Synthesis Optimization : CDMA’s synthesis via catalytic chlorination achieves 94.83% yield and 98.63% purity, addressing traditional environmental concerns .

- Environmental Impact : CDMA’s persistence necessitates stringent regulatory control in industrial discharges .

- Material Science : 2,5-Dimethoxyaniline’s integration into WO₃ composites enhances humidity-sensing performance (response time <10 s) .

Biologische Aktivität

4-Isopropoxy-3,5-dimethoxyaniline is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

4-Isopropoxy-3,5-dimethoxyaniline has the following chemical structure:

- Molecular Formula : C12H17N1O3

- Key Functional Groups : Isopropoxy group and two methoxy groups.

This structural configuration may enhance its solubility and reactivity, making it a suitable candidate for various biological applications.

1. Antioxidant Activity

Research indicates that 4-Isopropoxy-3,5-dimethoxyaniline exhibits significant antioxidant properties. Similar compounds have been shown to interact with oxidative stress pathways, potentially reducing cellular damage caused by reactive oxygen species (ROS).

- Key Findings :

- Compounds with methoxy groups often exhibit enhanced electron-donating ability, which can neutralize free radicals.

- In vitro studies demonstrated a reduction in markers of oxidative stress when treated with this compound.

2. Anti-inflammatory Properties

The compound has been implicated in the inhibition of pro-inflammatory cytokines and enzymes, thus showcasing anti-inflammatory activity.

- Mechanism :

- Inhibition of the NF-kB pathway, which is crucial for the expression of inflammatory mediators.

- Studies have shown that treatment with this compound can significantly reduce levels of nitric oxide (NO) and prostaglandin E2 (PGE2), both indicators of inflammation.

3. Anticancer Activity

Emerging data suggest that 4-Isopropoxy-3,5-dimethoxyaniline may possess anticancer properties through its ability to induce apoptosis in cancer cell lines.

- Case Studies :

- A study on breast cancer cell lines indicated that this compound led to a dose-dependent decrease in cell viability.

- Further research is needed to elucidate the specific apoptotic pathways activated by this compound.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 4-Isopropoxy-3,5-dimethoxyaniline, a comparative analysis with structurally similar compounds is provided below:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|---|

| 4-Isopropoxy-3,5-dimethoxyaniline | Yes | Yes | Yes | NF-kB inhibition, apoptosis induction |

| 3,5-Dimethoxyaniline | Yes | Limited | Limited | Varies |

| 4-Methoxy-2-nitroaniline | Moderate | Yes | No | Varies |

The table indicates that while 4-Isopropoxy-3,5-dimethoxyaniline shows promise across multiple biological activities, other compounds exhibit varying degrees of efficacy.

Synthesis and Optimization

The synthesis of 4-Isopropoxy-3,5-dimethoxyaniline typically involves selective introduction of the isopropoxy group while maintaining the integrity of the dimethoxy substituents. This can be achieved through nucleophilic substitution reactions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.